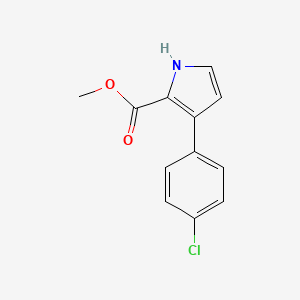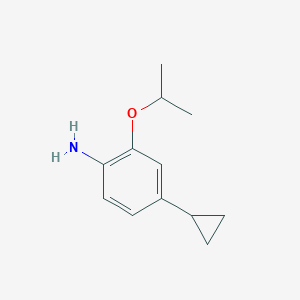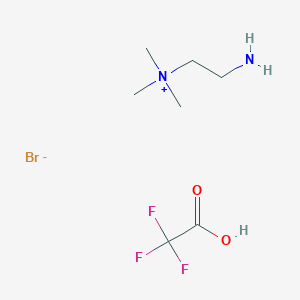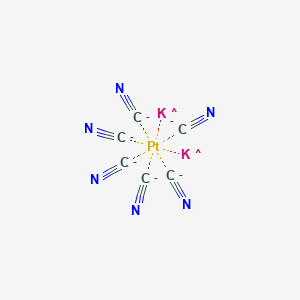![molecular formula C12H12F3NO3 B13721596 Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-methanone](/img/structure/B13721596.png)
Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoroethoxy)-phenyl]-methanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant reactivity due to ring strain. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoroethoxy)-phenyl]-methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through nucleophilic substitution reactions using appropriate trifluoroethoxy reagents.
Hydroxyphenyl Substitution: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. Common industrial reagents include organometallic catalysts and microwave irradiation to enhance reaction efficiency .
Types of Reactions:
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoroethoxy)-phenyl]-methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal and antibacterial agent due to its structural similarity to β-lactam antibiotics.
Organic Synthesis: The compound serves as a building block for
Propriétés
Formule moléculaire |
C12H12F3NO3 |
|---|---|
Poids moléculaire |
275.22 g/mol |
Nom IUPAC |
azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoroethoxy)phenyl]methanone |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)7-19-10-6-8(2-3-9(10)17)11(18)16-4-1-5-16/h2-3,6,17H,1,4-5,7H2 |
Clé InChI |
ISESYWVUZRGXPX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C(=O)C2=CC(=C(C=C2)O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


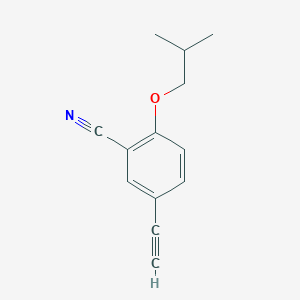
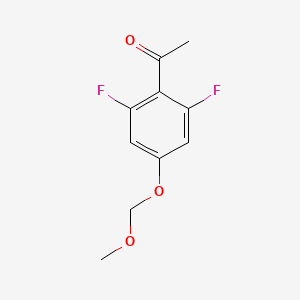
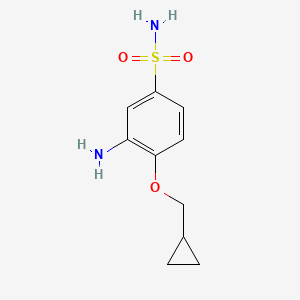
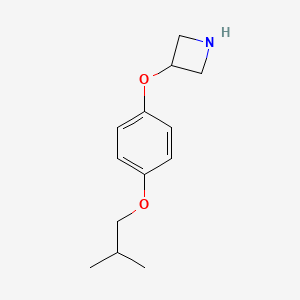

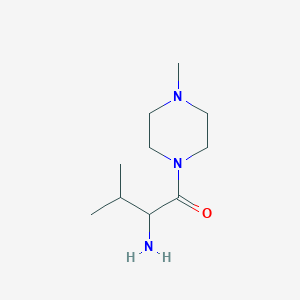
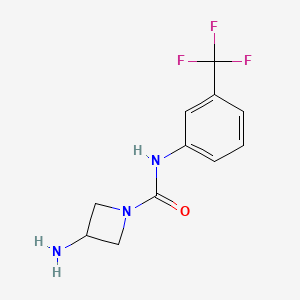
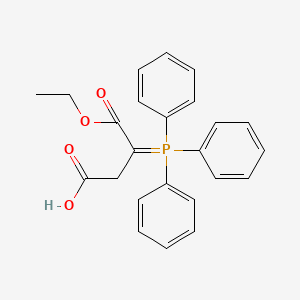
![({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid](/img/structure/B13721572.png)
